molecular formula C11H17N B13196419 2,4-dimethyl-N-(propan-2-yl)aniline

2,4-dimethyl-N-(propan-2-yl)aniline

Cat. No.: B13196419
M. Wt: 163.26 g/mol
InChI Key: PWKISCHZJJFHIE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(propan-2-yl)aniline (C₁₁H₁₇N, molecular weight: 163.26 g/mol) is a secondary aromatic amine featuring a benzene ring substituted with two methyl groups at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases for coordination chemistry . Its methyl substituents enhance steric bulk and modulate electronic properties, influencing reactivity in subsequent reactions.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,4-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3

InChI Key

PWKISCHZJJFHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2,4-Dimethylaniline with Isopropyl Halides

One of the primary synthetic routes to this compound is the N-alkylation of 2,4-dimethylaniline using isopropyl halides (such as isopropyl chloride or isopropyl bromide). This reaction typically proceeds under mild to moderate heating conditions, often in the presence of a base to scavenge the generated acid and drive the reaction forward.

  • Reaction Conditions:

    • Solvent: Can be solvent-free or conducted in a high-boiling solvent (e.g., toluene, dimethylformamide).
    • Temperature: Usually maintained at or above 80 °C to facilitate alkylation.
    • Pressure: Can be performed under atmospheric or slightly elevated pressure.
    • Base: Common bases include potassium carbonate or sodium hydride to neutralize HX byproduct.
  • Mechanism:

    • The nucleophilic nitrogen of 2,4-dimethylaniline attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion and forming the N-isopropylated product.
  • Yields and Purity:

    • High yields and purity are achievable with this method due to the straightforward reaction and ease of purification by distillation or recrystallization.

This method is supported by analogous synthesis of N-isopropylanilines, such as 2,4-difluoro-N-(propan-2-yl)aniline, where similar alkylation conditions yielded high purity products efficiently.

One-Pot or Sequential Amination and Alkylation

An alternative approach involves the direct amination of substituted xylenes (precursors to 2,4-dimethylaniline) followed by N-alkylation in a one-pot or sequential manner.

  • Direct Amination:

    • Using hydroxylamine hydrochloride as an amino source.
    • Catalyzed by soluble vanadium salts or other transition metal catalysts.
    • The process converts m-xylene derivatives directly into 2,4-dimethylaniline under controlled conditions.
  • Subsequent N-Alkylation:

    • The freshly prepared 2,4-dimethylaniline is then reacted with isopropyl halides as described above.
    • This method can streamline synthesis for industrial scale-up by minimizing intermediate purification steps.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Starting Material 2,4-Dimethylaniline Commercially available or synthesized in situ
Alkylating Agent Isopropyl chloride or bromide Readily available halides
Solvent Solvent-free or high-boiling solvents Solvent-free preferred for green chemistry
Temperature 80–110 °C Ensures efficient alkylation
Reaction Time Several hours (4–12 h) Monitored by TLC or GC
Base Potassium carbonate, sodium hydride Neutralizes HX byproduct
Pressure Atmospheric or slight positive pressure Depends on setup
Workup Extraction, distillation, recrystallization Purification to high purity

Analytical and Research Outcomes

  • Yields: Alkylation reactions typically achieve yields in the range of 80–95%, depending on scale and purity of reagents.
  • Purity: Final products show high purity confirmed by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
  • Scalability: Industrially viable processes utilize continuous flow reactors or one-pot synthesis to maintain consistent quality and yield.
  • Selectivity: Alkylation is highly selective for the nitrogen atom, with minimal side reactions on the aromatic ring due to steric hindrance from methyl groups.
  • Environmental and Cost Factors: Using solvent-free conditions or recyclable solvents reduces environmental impact and lowers production costs.

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations
N-Alkylation of 2,4-dimethylaniline 2,4-Dimethylaniline, isopropyl halide 80–110 °C, base, solvent or solvent-free Simple, high yield, scalable Requires careful temperature control
Direct amination of m-xylene + alkylation m-Xylene, hydroxylamine HCl, V catalyst, isopropyl halide Catalytic, multi-step, mild conditions Streamlined industrial synthesis Multi-step, catalyst cost
Nucleophilic addition to form ureas (related) Aniline derivatives, potassium cyanate Room temperature, aqueous Mild, selective, scalable Not direct synthesis of target

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethyl-N-(propan-2-yl)aniline is used in several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to the active site of the enzyme or receptor, leading to inhibition or activation of the biological function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,4-dimethyl-N-(propan-2-yl)aniline with analogous compounds based on substituent patterns and amine classification:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene Ring) Amine Type Key Applications/Properties
This compound C₁₁H₁₇N 163.26 2,4-dimethyl Secondary Precursor for Schiff base ligands
N,N-Di(propan-2-yl)aniline C₁₂H₁₉N 177.29 None Tertiary Solvent, intermediate in agrochemicals
2,4-Dimethyl-N-(2-methylpropyl)aniline C₁₂H₁₉N 177.29 2,4-dimethyl Secondary Liquid phase synthesis (industrial)
2,6-Di(propan-2-yl)aniline C₁₂H₁₉N 177.29 2,6-diisopropyl Primary Unreported; positional isomerism study

Key Observations:

  • Amine Classification: The target compound is a secondary amine, contrasting with N,N-di(propan-2-yl)aniline (tertiary) and 2,6-di(propan-2-yl)aniline (primary). Secondary amines are more reactive in nucleophilic substitutions than tertiary amines but less so than primary amines.
  • Substituent Effects: Methyl groups at the 2,4-positions donate electron density via inductive effects, activating the benzene ring toward electrophilic substitution. In contrast, 2,6-di(propan-2-yl)aniline exhibits steric hindrance due to bulky isopropyl groups, reducing reactivity .
  • Physical Properties: 2,4-Dimethyl-N-(2-methylpropyl)aniline (isobutyl-substituted) is reported as a liquid , while the isopropyl-substituted analogue likely has a lower boiling point due to reduced branching.

Biological Activity

2,4-Dimethyl-N-(propan-2-yl)aniline, also known as 2,4-dimethylisopropylaniline, is an aromatic amine characterized by its unique structure featuring dimethyl substitutions at the 2 and 4 positions of the aniline ring and an isopropyl group attached to the nitrogen atom. This compound has garnered interest in various fields including organic synthesis, pharmaceutical development, and material science due to its potential biological activities.

  • Molecular Formula : C₁₁H₁₈N
  • Molecular Weight : 178.27 g/mol
  • Structural Features : The compound's structure allows for diverse interactions with biological targets, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the alkylation of 2,4-dimethylaniline with isopropyl halides under basic conditions. A common method includes:

  • Reacting 2,4-dimethylaniline with isopropyl bromide.
  • Using potassium carbonate as a base.
  • Conducting the reaction in an organic solvent like acetone or ethanol at elevated temperatures to facilitate alkylation.

Enzyme Inhibition

Research indicates that compounds similar in structure to this compound often exhibit enzyme inhibition properties. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction. This characteristic suggests potential applications in drug development targeting specific enzymes involved in disease pathways.

Case Study 1: Enzyme Binding Affinity

A study explored the binding affinity of structurally related anilines to various enzymes. The findings suggested that modifications at the aromatic ring significantly affect binding efficacy and selectivity. For instance, compounds with similar dimethyl substitutions demonstrated varying degrees of inhibition against enzyme targets such as cytochrome P450 and carbonic anhydrase .

Case Study 2: Antibacterial Testing

In a comparative study involving several anilines, including derivatives of this compound, researchers evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs exhibited significant antibacterial activity, suggesting that further exploration of this compound could yield effective antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2,6-Dimethyl-N-(propan-2-yl)anilineDimethyl substitutions at different positionsPotentially different biological profiles
N,N-Dimethyl-p-toluidineDimethyl substitution at para positionCommonly used as a solvent and reagent
3-Methyl-N-(propan-2-yl)anilineMethyl substitution at meta positionDifferent reactivity and stability

The distinct arrangement of substituents in this compound may impart unique chemical reactivity and biological properties compared to these similar compounds.

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